molecular formula C16H14N4 B5355336 (Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile

Cat. No.: B5355336
M. Wt: 262.31 g/mol
InChI Key: AAKSBYRSZSQFNY-JYRVWZFOSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole and pyrrole moiety. Compounds containing benzimidazole and pyrrole structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Formation of Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling Reaction: The benzimidazole and pyrrole cores are then coupled through a suitable linker, often involving a Knoevenagel condensation reaction with malononitrile under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzimidazole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole and pyrrole structures can act as ligands in coordination chemistry and catalysis.

    Material Science: These compounds may be used in the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and similar compounds may exhibit similar activities.

    Anticancer Agents: Some benzimidazole and pyrrole derivatives have shown potential as anticancer agents by inhibiting specific enzymes or pathways.

Industry

    Dyes and Pigments: These compounds can be used in the synthesis of dyes and pigments due to their conjugated systems.

    Pharmaceuticals: They may serve as intermediates in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-(1H-pyrrol-3-yl)prop-2-enenitrile: Lacks the dimethyl groups on the pyrrole ring.

    (Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide: Contains an amide group instead of a nitrile group.

Uniqueness

The presence of the dimethyl groups on the pyrrole ring and the nitrile group in (Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile may confer unique chemical and biological properties, such as increased lipophilicity, altered electronic properties, and specific interactions with biological targets.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-10-7-12(11(2)18-10)8-13(9-17)16-19-14-5-3-4-6-15(14)20-16/h3-8,18H,1-2H3,(H,19,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKSBYRSZSQFNY-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1)C)/C=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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